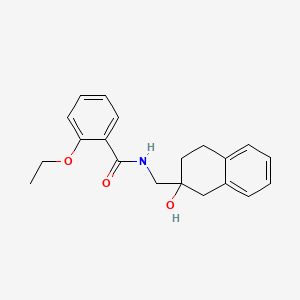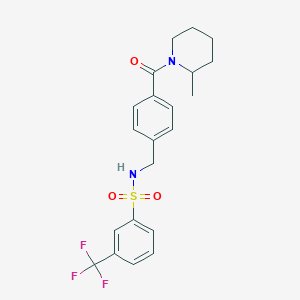
N-(4-(2-methylpiperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "N-(4-(2-methylpiperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its wide range of biological activities. Benzenesulfonamides have been extensively studied for their potential as inhibitors of various enzymes, such as carbonic anhydrases (CAs) and kynurenine 3-hydroxylase, and for their antimalarial, anticancer, and intraocular pressure lowering properties .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the reaction of suitable amines with sulfonyl chlorides or by the reaction of sulfonamides with various nucleophiles. For instance, a series of benzenesulfonamide derivatives with antimalarial activity were synthesized using a rational approach, yielding compounds with trifluoromethyl groups that were identified as promising leads for drug development . Similarly, novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties were obtained by reacting 4-isocyanato-benzenesulfonamide with 2-amino-4,6-dichloro-1,3,5-triazine .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized using various spectroscopic techniques such as IR, NMR, and MS, along with elemental analysis . X-ray crystallography has also been used to determine the conformation and dihedral angles between benzene rings in the molecules, which can influence their biological activity .
Chemical Reactions Analysis
Benzenesulfonamides can participate in various chemical reactions, including the formation of hydrogen bonds, which are crucial for their interaction with biological targets. For example, N-substituted benzenesulfonamides have been shown to inhibit carbonic anhydrases by coordinating to the zinc ion in the enzyme active site . The presence of substituents such as fluorine or trifluoromethyl groups can significantly affect the binding affinity and selectivity of these compounds towards different isoforms of carbonic anhydrases .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides, such as solubility, stability, and hydrogen bonding capacity, are influenced by their molecular structure. For instance, the introduction of a trifluoromethyl group can increase the metabolic stability of the compounds, which is an important consideration for drug development . The crystal structures of related compounds have shown that the lengths of hydrogen bonds and other intermolecular interactions can vary, affecting the overall properties of the molecules .
Eigenschaften
IUPAC Name |
N-[[4-(2-methylpiperidine-1-carbonyl)phenyl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O3S/c1-15-5-2-3-12-26(15)20(27)17-10-8-16(9-11-17)14-25-30(28,29)19-7-4-6-18(13-19)21(22,23)24/h4,6-11,13,15,25H,2-3,5,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWVEQHMEPEXFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



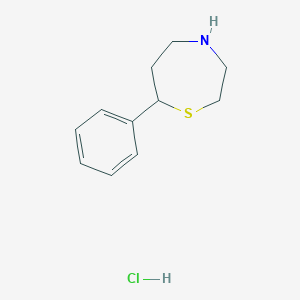
![3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid](/img/structure/B2516697.png)
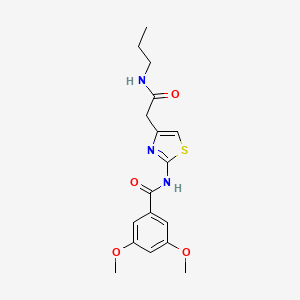


![1-[2-(Dimethylsulfamoylamino)ethyl]-3,5-dimethyl-4-thiophen-2-ylpyrazole](/img/structure/B2516702.png)
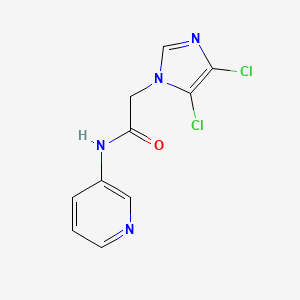
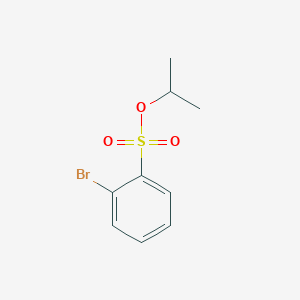

![3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine](/img/structure/B2516710.png)
![3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-2-phenylindolizine](/img/structure/B2516711.png)
